1-(2,2-diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1338990-15-0
VCID: VC2949401
InChI: InChI=1S/C9H14N4O2/c1-3-14-9(15-4-2)6-13-7-11-8(5-10)12-13/h7,9H,3-4,6H2,1-2H3
SMILES: CCOC(CN1C=NC(=N1)C#N)OCC
Molecular Formula: C9H14N4O2
Molecular Weight: 210.23 g/mol

1-(2,2-diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile

CAS No.: 1338990-15-0

Cat. No.: VC2949401

Molecular Formula: C9H14N4O2

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

1-(2,2-diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile - 1338990-15-0

Specification

CAS No. 1338990-15-0
Molecular Formula C9H14N4O2
Molecular Weight 210.23 g/mol
IUPAC Name 1-(2,2-diethoxyethyl)-1,2,4-triazole-3-carbonitrile
Standard InChI InChI=1S/C9H14N4O2/c1-3-14-9(15-4-2)6-13-7-11-8(5-10)12-13/h7,9H,3-4,6H2,1-2H3
Standard InChI Key UREHFTDAZBNOHQ-UHFFFAOYSA-N
SMILES CCOC(CN1C=NC(=N1)C#N)OCC
Canonical SMILES CCOC(CN1C=NC(=N1)C#N)OCC

Introduction

Chemical Properties and Structural Characteristics

1-(2,2-diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile is a member of the 1,2,4-triazole family, characterized by the presence of a five-membered ring containing three nitrogen atoms. This compound specifically features a carbonitrile group at the 3-position and a 2,2-diethoxyethyl substituent at the 1-position of the triazole ring. The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile

PropertyValue
CAS Registry Number1338990-15-0
Molecular FormulaC₉H₁₄N₄O₂
Molecular Weight210.23 g/mol
Physical StateSolid
Structural ClassificationHeterocyclic Building Block
Functional GroupsTriazole, Carbonitrile, Acetal

The compound's structure combines several important pharmacophores, including the 1,2,4-triazole ring, which is known for its broad spectrum of biological activities, and the carbonitrile group, which often serves as a key functional handle for further derivatization. The 2,2-diethoxyethyl group at the N-1 position provides an acetal functionality that can be transformed into various other functional groups under appropriate conditions .

SupplierCatalog NumberPackage SizeApproximate Price (USD)Purity
MoldbM4108401g530.0095%
MoldbM4108405g1,467.0095%
CymitQuimica3D-NDC9901550mg478.00 EURNot specified
CymitQuimica3D-NDC99015500mg1,303.00 EURNot specified
AstaTechG607731g941.0095%

The compound is typically classified as a building block for heterocyclic chemistry, suggesting its primary use in synthetic organic chemistry and drug discovery programs .

Applications in Research and Development

Synthetic Applications

The 2,2-diethoxyethyl moiety present in the compound is particularly valuable from a synthetic perspective:

  • The acetal functionality can be hydrolyzed to generate an aldehyde, which can participate in various condensation reactions.

  • The carbonitrile group can be transformed into other functional groups, including amides, carboxylic acids, and tetrazoles.

  • These transformations make 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry .

Structural Relationships and Analogs

1-(2,2-diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile belongs to a larger family of 1,2,4-triazole derivatives that share similar structural features. Understanding these relationships can provide insight into potential applications and properties.

Comparison with Related Compounds

Table 3: Structural Comparison with Related 1,2,4-Triazole Derivatives

CompoundKey Structural DifferencesCommon Features
4-Amino-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiolContains pyrrole substituent and thiol group1,2,4-triazole core
1-Methyl-1H-1,2,4-triazole-3-methyl formateSimpler N-methyl substitution; ester instead of nitrile1,2,4-triazole core with substitution at N-1 and C-3
3-Methylthio-4H-1,2,4-triazoleMethylthio substituent; different substitution pattern1,2,4-triazole core
2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylateContains carboxylate and nitro groupsN-1 substituted 1,2,4-triazole

The compound is part of a diverse scaffold group that includes over 1,230 analogues available commercially as building blocks, highlighting the importance of this structural class in modern synthetic chemistry .

Future Research Directions

Based on the structural features and properties of 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile, several promising research directions can be identified:

  • Exploration of its potential as a building block for the synthesis of novel pharmaceutical compounds, particularly those targeting enzyme inhibition.

  • Investigation of the biological activities of this compound and its derivatives, focusing on areas where other 1,2,4-triazole compounds have shown promise.

  • Development of more efficient synthetic routes to this compound and related analogues, potentially leveraging modern synthetic methodologies such as flow chemistry or catalytic approaches .

  • Examination of its potential as a ligand in coordination chemistry, given the ability of 1,2,4-triazoles to complex with various metal ions.

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